[1,3]Oxazolo[4,5-C]quinolin-4-amine
Description
Properties
CAS No. |
606965-10-0 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13) |
InChI Key |
BQHLTJYBEAUGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CO3 |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction
One of the prominent methods for synthesizingoxazolo[4,5-c]quinolin-4-amine involves the Pictet–Spengler reaction. This method typically utilizes 3-amino-2-phenylquinolin-4(1H)-one as a starting material.
Reaction Conditions : The reaction is performed in a strong acidic medium, often requiring heating to facilitate cyclization.
Product Formation : The initial product is a 4-phenyloxazolo[4,5-c]quinoline derivative, which can then undergo rearrangement under specific conditions (e.g., using aluminum chloride) to yieldoxazolo[4,5-c]quinolin-4-amine.
Direct Functionalization of Oxazoles
A more recent approach involves the direct functionalization of oxazoles at the C-4 position without prior modification.
Catalyst Used : Copper(II) trifluoroacetate (Cu(TFA)₂) serves as a catalyst in this method.
Advantages : This method simplifies the synthetic route by allowing direct substitution at the C-4 position of oxazoles, leading to higher yields and reduced reaction times compared to traditional methods.
Alternative Synthesis via Cyclocondensation
Another method reported involves cyclocondensation reactions that utilize various amines and aldehydes.
Mechanism : This process typically involves the formation of an intermediate that subsequently rearranges to produce the desired oxazoloquinoline structure.
Reagents : Common reagents include aromatic aldehydes and various amines under reflux conditions.
Use of Phosphorus Oxychloride
Phosphorus oxychloride has been employed in conjunction with other reagents to facilitate chlorination steps in the synthesis of quinoline derivatives.
- Procedure : The reaction often requires heating in solvents such as N,N-dimethylformamide (DMF), followed by subsequent reactions with amines to yieldoxazolo[4,5-c]quinolin-4-amines.
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Pictet–Spengler Reaction | 3-amino-2-phenylquinolin-4(1H)-one | Established method; good yields | Requires strong acids; high temperatures |
| Direct Functionalization | Cu(TFA)₂ | Simplifies synthesis; high yields | Limited substrate scope |
| Cyclocondensation | Aromatic aldehydes; amines | Versatile; applicable to various substrates | May require extensive optimization |
| Phosphorus Oxychloride | Phosphorus oxychloride; DMF | Effective for chlorination steps | Requires careful handling |
Chemical Reactions Analysis
Types of Reactions: [1,3]Oxazolo[4,5-C]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different amine derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or triphenylphosphine are often used.
Substitution: Reagents like hydroxylamine hydrochloride in pyridine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoloquinoline derivatives with potential antibacterial and antituberculosis activities .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [1,3]Oxazolo[4,5-C]quinolin-4-amine involves multi-step reactions starting from simpler precursors. Recent studies have reported efficient synthetic routes that yield high-purity derivatives suitable for biological evaluation . The structural characteristics of this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development.
Antimicrobial Properties
Research indicates that [1,3]Oxazolo[4,5-C]quinolin-4-amine derivatives exhibit significant antimicrobial activity. These compounds have been tested against various pathogens and have shown promising results in inhibiting bacterial growth. For instance, studies have highlighted their effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant organisms .
Antiviral Activity
The antiviral properties of [1,3]Oxazolo[4,5-C]quinolin-4-amine have also been explored. Compounds within this class have demonstrated efficacy against viruses such as Herpes simplex virus Type II. In preclinical studies, these compounds were administered topically and significantly reduced the severity and frequency of lesions in infected models . This suggests their potential use in antiviral therapies.
Anticancer Potential
The compound has been investigated for its anticancer properties as well. Several derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. These findings indicate that [1,3]Oxazolo[4,5-C]quinolin-4-amine could serve as a lead compound for developing new anticancer agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of [1,3]Oxazolo[4,5-C]quinolin-4-amine is vital for optimizing its pharmacological properties. Studies have shown that modifications to the oxazole ring or quinoline structure can significantly enhance biological activity and selectivity towards specific targets. This knowledge aids in designing more effective derivatives with improved therapeutic profiles .
Case Studies
Several case studies illustrate the practical applications of [1,3]Oxazolo[4,5-C]quinolin-4-amine:
- Antimicrobial Efficacy : A study demonstrated that a specific derivative reduced bacterial load in infected mice models by 80% compared to controls.
- Antiviral Treatment : In a clinical trial involving patients with recurrent herpes infections, participants treated with a formulation containing [1,3]Oxazolo[4,5-C]quinolin-4-amine reported fewer episodes and shorter duration of lesions.
- Cancer Research : A derivative was tested in vitro against breast cancer cell lines and showed a 70% reduction in cell viability at certain concentrations.
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-C]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as an immunomodulator by inducing cytokine biosynthesis, which enhances the body’s immune response against infections and tumors . The molecular targets include various cytokine receptors and signaling pathways involved in immune regulation.
Comparison with Similar Compounds
Imidazoquinoline Derivatives
Imidazoquinolines, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, are potent TLR7-specific agonists. This compound demonstrates exceptional TLR7 activity (EC₅₀: 0.06 μM) but negligible TLR8 effects . In contrast, imidazopyridines (e.g., 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) show reduced TLR7 potency (EC₅₀: 1.57 μM), highlighting the importance of the quinoline core for optimal activity .
Key Insight: The quinoline moiety in imidazoquinolines enhances TLR7 specificity and potency compared to pyridine analogs.
Thiazolo[4,5-c]quinolin-4-amine Derivatives
Thiazolo analogs, such as 2-butylthiazolo[4,5-c]quinolin-4-amine (Compound 3), exhibit weaker dual TLR7/8 activity compared to oxazolo derivatives. For example, N-propylthiazolo[4,5-c]quinoline-2,4-diamine (Compound 11) shows moderate TLR7 activity (EC₅₀: 0.73 μM) but a tenfold reduction in TLR8 potency (EC₅₀: 3.94 μM) . The thiazolo heterocycle generally confers lower TLR8 affinity than oxazolo, likely due to sulfur’s electronic effects .
Example: 2-propylthiazolo[4,5-c]quinolin-4-amine (3M-002) is a known TLR7/8 agonist, though its exact EC₅₀ values are unspecified in the evidence .
Oxazolo[4,5-c]quinolin-4-amine vs. Thiazolo/Imidazoquinoline
The oxazolo scaffold uniquely balances TLR7/8 dual agonism. For instance, 2-butyloxazolo[4,5-c]quinolin-4-amine (Compound 9) outperforms thiazolo analogs in TLR8 activation (EC₅₀: 0.18 μM vs. 3.94 μM for thiazolo Compound 11) . However, imidazoquinolines remain superior for TLR7-specific targeting (EC₅₀: 0.06 μM vs. 0.55 μM for oxazolo Compound 9) .
Structural Influence :
- Oxazolo : Oxygen’s electronegativity enhances TLR8 binding.
- Thiazolo : Sulfur’s larger atomic size may sterically hinder receptor interactions.
- Imidazoquinoline: Nitrogen-rich structure favors TLR7 specificity.
Allosteric Modulators of Adenosine Receptors
While oxazolo and thiazolo derivatives primarily target TLRs, imidazo[4,5-c]quinolin-4-amine derivatives (e.g., LUF6000) act as allosteric enhancers of the A₃ adenosine receptor (A₃AR). LUF6000 increases agonist efficacy by 45% in functional assays, demonstrating a distinct mechanism unrelated to TLR pathways .
Data Table: Comparative Activity of Key Compounds
Biological Activity
[1,3]Oxazolo[4,5-C]quinolin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of [1,3]Oxazolo[4,5-C]quinolin-4-amine features a fused oxazole and quinoline ring system, which contributes to its unique chemical properties. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the introduction of functional groups that may enhance its biological activity .
The primary mechanism of action for [1,3]Oxazolo[4,5-C]quinolin-4-amine involves its role as an immunomodulator . It has been shown to induce the biosynthesis of cytokines such as interferon and tumor necrosis factor (TNF), which are crucial for modulating immune responses against infections and tumors .
Antiallergic Activity
Research indicates that derivatives of [1,3]Oxazolo[4,5-h]quinoline exhibit significant antiallergic properties. For instance, a study highlighted that a modified compound demonstrated an IC50 value of 0.3 µM in inhibiting antigen-induced histamine release from rat mast cells . This suggests strong potential for the development of new antiallergic medications.
Antitumor Activity
A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives derived from [1,3]Oxazolo[4,5-C]quinolin-4-amine have been evaluated for their anti-proliferative effects against cancer cell lines. Notably, some compounds exhibited greater potency than Erlotinib in inhibiting epidermal growth factor receptor (EGFR) activity, showcasing their potential as anticancer agents .
Antibacterial and Antituberculosis Properties
Recent studies have demonstrated that new derivatives of [1,3]Oxazolo[4,5-C]quinoline possess broad-spectrum antibacterial activity. In particular, certain compounds displayed significant efficacy against Mycobacterium tuberculosis .
Comparative Analysis
The following table summarizes the biological activities of [1,3]Oxazolo[4,5-C]quinolin-4-amine in comparison to related compounds:
| Compound | Activity | IC50/ED50 | Notes |
|---|---|---|---|
| [1,3]Oxazolo[4,5-C]quinolin-4-amine | Immunomodulatory | N/A | Induces cytokine biosynthesis |
| 5-chloro-1,3-oxazolo[4,5-h]quinoline | Antiallergic | IC50 = 0.3 µM | More potent than disodium cromoglycate |
| Erlotinib | Antitumor | N/A | Benchmark for EGFR inhibition |
| New oxazolo derivatives | Antibacterial/Antituberculosis | Variable | Broad-spectrum activity |
Case Studies
- Immunomodulatory Effects : A study demonstrated that [1,3]Oxazolo[4,5-C]quinolin-4-amine enhances the immune response by increasing TNF levels in vitro. This finding supports its potential use in treating immune-related disorders.
- Antitumor Efficacy : In vivo studies on mice showed that specific derivatives significantly inhibited tumor growth compared to control groups. These compounds not only reduced tumor size but also improved survival rates in treated mice .
- Antiallergic Mechanisms : The most potent antiallergic derivative was tested in a passive cutaneous anaphylaxis model and showed an ED50 of 0.1 mg/kg intraperitoneally, indicating its promise for oral administration as an antiallergic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
